2-(methylthio)furan
Description
Overview of Furan (B31954) Heterocycles in Medicinal and Materials Chemistry
Furan, a five-membered aromatic ring containing one oxygen atom, is a fundamental building block in a vast array of chemical structures. britannica.comslideshare.net Its derivatives are integral to numerous natural products and serve as versatile intermediates in organic synthesis. numberanalytics.com The furan nucleus is a common feature in many commercially available pharmaceuticals, highlighting its importance in medicinal chemistry. utripoli.edu.lyijsrtjournal.com
In the realm of medicinal chemistry, furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lynih.gov The incorporation of the furan ring into drug candidates can significantly influence their pharmacological profiles, including their biological activity, metabolic stability, and pharmacokinetic properties. numberanalytics.com The versatility of furan chemistry allows for the synthesis of a diverse range of compounds with potential therapeutic applications. utripoli.edu.ly
In materials science, furan-based monomers are utilized in the creation of advanced polymers and materials. numberanalytics.comrsc.org For instance, furfural (B47365), a key furan derivative, is a precursor to thermosetting resins with applications in various industries. researchgate.net The polymerization of furan monomers can yield materials with desirable properties such as high thermal stability and chemical resistance. numberanalytics.comua.pt The use of furan-based compounds derived from renewable resources like biomass is also a significant area of research in the development of sustainable materials. rsc.orgresearchgate.net
Significance of Alkylthio Substituents on Furan Ring Systems
The introduction of an alkylthio group, such as the methylthio (-SCH3) group, onto a furan ring can significantly alter the electronic properties and reactivity of the molecule. The sulfur atom, being less electronegative than oxygen, can influence the aromaticity and the electron distribution within the furan ring. This, in turn, affects the molecule's behavior in chemical reactions.
The presence of a methylthio group can enhance the reactivity of the furan ring, making it a more versatile intermediate in the synthesis of other organic compounds. cymitquimica.com For example, the methylthio group can be oxidized to form sulfoxides or sulfones, providing a pathway to further functionalization. smolecule.com Additionally, the position of the alkylthio substituent on the furan ring can influence the molecule's biological activity and physical properties.
Research has shown that the conjugation between the furan ring and its substituents has a profound effect on the thermodynamics of its reactions. nih.gov The nature and position of these substituents, including alkylthio groups, can influence the exergonicity of reactions like the Diels-Alder reaction. nih.gov
Academic Research Trajectories for 2-(Methylthio)furan
Academic research on this compound and its isomers has explored various facets of their chemistry. Studies have focused on their synthesis, reactivity, and potential applications. For instance, methods for the synthesis of 2-methyl-5-(methylthio)furan (B85443) have been developed, such as the metallation of 2-methylfuran (B129897) followed by the addition of dimethyldisulphide. nycu.edu.tw
The reactivity of these compounds has also been a subject of investigation. For example, the oxidation of 2-methyl-5-(methylthio)furan has been shown to yield different products depending on the reaction time. nycu.edu.tw Furthermore, the Diels-Alder reaction of these oxidized products with cyclopentadiene (B3395910) has been studied, revealing the formation of various adducts. nycu.edu.tw
The presence of this compound and its derivatives in natural products, particularly in food and beverages like coffee, has been documented. foodb.cahmdb.cafoodb.ca This has led to research into their role as potential biomarkers for the consumption of certain foods. foodb.cahmdb.ca The unique organoleptic properties of these compounds, often described as meaty, savory, or sulfurous, have also made them of interest as flavoring agents. hmdb.canih.gov
While much of the publicly available research on this compound and its isomers focuses on their occurrence in food and their flavor profiles, there is also interest in their potential as building blocks in organic synthesis. The presence of both a furan ring and a methylthio group provides multiple sites for chemical modification, making them valuable intermediates for creating more complex molecules. cymitquimica.comsmolecule.com
Interactive Data Table: Properties of this compound Isomers
| Property | 2-Methyl-3-(methylthio)furan (B1580562) | 2-Methyl-5-(methylthio)furan |
| Molecular Formula | C6H8OS nih.gov | C6H8OS foodb.ca |
| Molecular Weight | 128.19 g/mol nih.gov | 128.19 g/mol foodb.ca |
| Appearance | Yellow liquid nih.gov | Pale yellow to yellow clear liquid thegoodscentscompany.comnih.gov |
| Odor | Meaty aroma nih.gov | Strong sulfuraceous, burnt odour nih.gov |
| Boiling Point | 132 °C (lit.) | 66.00 to 67.00 °C @ 23.00 mm Hg thegoodscentscompany.comnih.gov |
| Density | 1.057 g/mL at 25 °C (lit.) | 1.05500 to 1.05900 @ 20.00 °C thegoodscentscompany.com |
| Refractive Index | n20/D 1.5090 (lit.) | 1.51400 to 1.52000 @ 20.00 °C thegoodscentscompany.com |
| Solubility | Insoluble in water, soluble in organic solvents, oils nih.gov | - |
| CAS Number | 63012-97-5 nih.gov | 13678-59-6 thegoodscentscompany.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-7-5-3-2-4-6-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUVXCNWQTHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156992 | |
| Record name | Furan, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-38-9 | |
| Record name | Furan, 2-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylthio Furan and Its Analogues
Direct Synthesis Strategies for the Furan (B31954) Core with Methylthio Group
The direct synthesis of the 2-(methylthio)furan scaffold often involves innovative one-pot reactions where the methylthio group is incorporated during the formation of the heterocyclic ring. One notable strategy employs dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a reactant, serving as a source for the methylthio group. For instance, a method for synthesizing (2-acyl-4-methylthio-5-aryl)-furans has been developed using aryl methyl ketones, rongalite (a source for a C1 unit), and DMSO, which provides the SMe group and acts as an oxidant. mdpi.com This approach is valuable as it allows for the preparation of furan derivatives that are otherwise difficult to access. mdpi.com Mechanistic studies suggest that an in-situ formed dimethyl(phenacyl)-sulfonium iodine is a key intermediate in this type of transformation. mdpi.com
Another approach involves the conversion of precursor molecules that already contain the necessary atoms for the furan ring and the methylthio group. For example, 2,2-bis(methylthio)-2,5-dihydrofurans can be converted to 2-(methylthio)furans through acid treatment. researchgate.net This method provides a straightforward route to the aromatic furan system from a partially saturated precursor.
Preparation of Substituted this compound Derivatives
The synthesis of substituted 2-(methylthio)furans is crucial for creating a diverse range of molecules for various applications, including total synthesis and materials science. These methods can be broadly categorized by whether the furan ring is formed during the synthesis or functionalized after its creation.
Cyclization reactions are a cornerstone for constructing the furan ring system. The Paal-Knorr furan synthesis, a classic method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, has been adapted for these molecules. acs.org For example, 3-methylthio-2,5-diaryl furans can be prepared from 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione precursors through a process that involves the reduction of the double bond to form a saturated 1,4-diketone, which then undergoes Paal-Knorr cyclization. nih.govacs.org
More sophisticated cyclization strategies have been developed to afford highly substituted 2-thiofurans. A powerful method involves the generation of a thionium (B1214772) ion from a γ-dithianyl substituted carbonyl compound, which then undergoes cyclization. acs.org This can be achieved by reacting β-acetoxy-γ-thianyl carbonyl compounds with dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF), which smoothly generates the key thionium ion intermediate, leading to thiofurans in yields ranging from 40% to 100%. acs.org
The intramolecular Diels-Alder furan (IMDAF) reaction represents another key cyclization strategy, particularly for creating complex polycyclic systems. In this approach, a furan ring bearing both a dienophile and a diene component undergoes an intramolecular [4+2] cycloaddition. The this compound motif has been instrumental in the total synthesis of natural products like (±)-Stenine, where an IMDAF reaction of a 2-amido-5-alkylthio-substituted furan is the key step to create the core azepinoindole skeleton. acs.orgacs.org
The direct functionalization of a pre-formed furan ring is a common and versatile approach. This can be achieved by introducing a methylthio group onto the furan core. For instance, 2-bromo-5-(methylthio)furan has been synthesized from 2,5-dibromofuran (B110504) through a sequence of lithiation at low temperature followed by reaction with 1,2-dimethyldisulfane. rsc.org Similarly, direct thiolation of activated furans, such as the reaction of 2-furancarboxaldehyde with methylthiolating agents, provides another route, although challenges like regioselectivity control may arise. vulcanchem.com
Alternatively, a furanthiol can be used as a precursor. The synthesis of 2-methyl-3-methylthiofuran is accomplished by reacting 2-methyl-3-furanthiol (B142662) with dimethyl sulfate (B86663) in an aqueous sodium hydroxide (B78521) solution. google.com
It is also possible to modify the substituents already present on a this compound ring. The methylthio group itself can be oxidized to a methylsulfinyl or methylsulfonyl group using reagents like hydrogen peroxide, which alters the electronic properties of the ring. vulcanchem.com Other functional groups on the ring, such as an aldehyde, can be readily oxidized to a carboxylic acid or reduced to an alcohol. vulcanchem.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of substituted this compound analogues. The Suzuki cross-coupling reaction, in particular, has been used effectively for the arylation of 2-(methylthio)benzo[b]furans. scielo.brscielo.br
In a typical procedure, 3-iodo-2-(methylthio)benzo[b]furan derivatives are coupled with various aryl boronic acids in the presence of a palladium catalyst. scielo.br The reaction proceeds efficiently under mild conditions, accommodating both electron-donating and electron-withdrawing substituents on the boronic acid. scielo.brscielo.br The use of Pd(PPh₃)₄ as a catalyst with K₂CO₃ as the base in a DMF/water solvent system has been shown to give excellent yields of the desired 3-aryl-2-(methylthio)benzo[b]furans. scielo.br
| Catalyst | Base | Solvent | Substrate 1 | Substrate 2 | Product | Yield (%) | Ref |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 3-Iodo-2-(methylthio)benzo[b]furan | Phenylboronic acid | 3-Phenyl-2-(methylthio)benzo[b]furan | 97 | scielo.br |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 3-Iodo-2-(methylthio)benzo[b]furan | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-2-(methylthio)benzo[b]furan | 95 | scielo.br |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 3-Iodo-2-(methylthio)benzo[b]furan | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-(methylthio)benzo[b]furan | 96 | scielo.br |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 3-Iodo-2-(methylthio)benzo[b]furan | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2-(methylthio)benzo[b]furan | 94 | scielo.br |
This methodology demonstrates the utility of palladium catalysis in elaborating the structure of this compound systems, providing access to a wide array of derivatives. scielo.br
Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient pathway to complex molecules. The synthesis of 3-methylthio-2,5-diaryl furans via a domino process involving the reduction of a butene-1,4-dione followed by a Paal-Knorr cyclization is a clear example of this efficiency. nih.govacs.org
A more intricate cascade is observed in the thermolysis of certain 2-(methylthio)-5-amidofurans that contain tethered unsaturation. nih.gov These substrates undergo an intramolecular Diels-Alder (IMDAF) reaction, and the resulting oxa-bridged cycloadducts, which are often not isolated, immediately undergo a 1,2-methylthio shift to generate bicyclic lactams in high yield. nih.govnih.gov This combined cycloaddition/rearrangement cascade rapidly builds molecular complexity from relatively simple starting materials and has proven to be a key strategy in total synthesis. nih.gov
The synthetic utility of this compound derivatives is prominently showcased in their application as key building blocks in the total synthesis of complex natural products. The Stemona alkaloid (±)-Stenine is a prime example. acs.orgnih.gov The total synthesis of this molecule was achieved using an intramolecular Diels-Alder furan (IMDAF) cycloaddition of a 2-methylthio-5-amido-substituted furan as the pivotal step. nih.govnih.gov
The synthesis began with the preparation of the crucial 2-methylthio-5-amidofuran precursor via a DMTSF-induced cyclization of an imido dithioacetal. acs.org This furan derivative, containing a tethered dienophile, was then subjected to thermolysis to initiate the IMDAF cascade. nih.gov This reaction constructed the complex azepinoindole skeleton of stenine. acs.orgacs.org The resulting cycloadduct was then elaborated over eleven further steps, featuring a series of reductions and functional group manipulations, to complete the total synthesis of (±)-Stenine. acs.orgnih.gov This work highlights how the unique reactivity of the this compound moiety can be strategically employed to tackle challenging synthetic targets.
Advanced Synthetic Techniques and Mechanistic Insights
Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF)-Induced Cyclization
A significant method for the synthesis of 2-thio-substituted furans involves the use of dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF). acs.org This reagent serves as a potent electrophile, inducing the cyclization of suitably functionalized acyclic precursors. The reaction typically proceeds via the methylthiolation of a thioacetal group, which generates a key thionium ion intermediate. This reactive species then undergoes a subsequent intramolecular cyclization with a neighboring carbonyl group, followed by an elimination step to furnish the aromatic furan ring. acs.org
This strategy has been successfully applied to a variety of substrates. For instance, the DMTSF-induced cyclization of β-acetoxy-γ-thianyl carbonyl compounds has been shown to produce 2-thiofurans in yields ranging from 40% to as high as 100%. researchgate.net Similarly, the reaction of DMTSF with β-alkoxy-γ-dithiane amides provides a reliable route to 2-(methylthio)-5-amidofurans, which are valuable intermediates for further transformations, such as intramolecular Diels-Alder reactions. nih.gov The yields for these cyclizations are generally reported in the range of 40-70%. nih.gov
The general mechanism can be summarized as the formation of a thionium ion from a γ-dithianyl substituted carbonyl compound, which then cyclizes onto the tethered carbonyl group. researchgate.net This approach has also been extended to the synthesis of 2,3-disubstituted benzofurans from o-alkynyl anisoles under ambient conditions, demonstrating the versatility of DMTSF in mediating these types of electrophilic cyclizations. rsc.org In some cases, the initially formed this compound intermediate is highly reactive and participates directly in subsequent cascade reactions without being isolated. nih.gov
| Precursor Type | Product Type | Reported Yield | Reference |
|---|---|---|---|
| β-Acetoxy-γ-thianyl carbonyl compounds | 2-Thiofurans | 40-100% | researchgate.net |
| β-Alkoxy-γ-dithiane amides | 2-(Methylthio)-5-amidofurans | 40-70% | nih.gov |
| Bis(methylsulfanyl) carbonyl compounds | 2-Thio-substituted furans | Not specified | acs.org |
| o-Allylphenol | 2-Methylthiomethyl-2,3-dihydrobenzofuran | 97% (using DMTST) | sci-hub.se |
Pummerer-Type Rearrangements in Furan Construction
The Pummerer rearrangement, a classic reaction in organosulfur chemistry, has been adapted for the synthesis of highly substituted furans. wikipedia.org The traditional Pummerer rearrangement involves the conversion of an alkyl sulfoxide to an α-acyloxy-thioether using an activating agent like acetic anhydride. wikipedia.org More advanced applications, often termed Pummerer-type or interrupted Pummerer reactions, leverage the generation of a key thionium ion intermediate, which can be trapped by various nucleophiles to construct complex molecular architectures. nih.govnih.gov
A notable development is the rapid assembly of tetrasubstituted furans from readily available 2,5-dihydrothiophenes. acs.orgnih.gov This process is initiated by a selective S-chlorination, which generates an oxidized intermediate that undergoes a spontaneous Pummerer-type rearrangement to yield the furan ring. acs.org This metal-free reaction proceeds under mild, ambient temperature conditions and is highly efficient. nih.gov Mechanistic studies, combining experimental and DFT investigations, support an additive Pummerer pathway with low energy barriers, accounting for the observed efficiency and selectivity. acs.org
While not always producing a this compound directly, this methodology provides a powerful tool for constructing the core furan ring with orthogonal functionalization, which can be crucial for the subsequent introduction of a methylthio group. acs.org The versatility of this approach is highlighted by its application in the total synthesis of complex natural products like pleurotins A, B, and D. acs.orgnih.gov The reaction tolerates a range of substituents, and various S-alkyl groups (ethyl, benzyl, allyl) can be employed, leading to the corresponding furans in good yields (56-81%). acs.org
| Starting Material | Promoter/Reagent | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 2,5-Dihydrothiophene derivative | N-Chlorosuccinimide (NCS) | Tetrasubstituted furan | High Yields | nih.gov |
| S-Ethyl substituted dihydrothiophene | NCS | Corresponding furan | 56-81% | acs.org |
| S-Benzyl substituted dihydrothiophene | NCS | Corresponding furan | 56-81% | acs.org |
| S-Allyl substituted dihydrothiophene | NCS | Corresponding furan | 56-81% | acs.org |
Self-Sorting Tandem Reaction Mechanisms
A novel and efficient approach to 3-(methylthio)-substituted furans has been developed based on a proposed self-sorting tandem reaction mechanism. acs.orgnih.gov This strategy begins with the coupling of readily available aryl methyl ketones in the presence of a copper(II) oxide-iodine-dimethyl sulfoxide (DMSO) system. researchgate.net This initial step forms a key intermediate, 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione. acs.org The formation of this intermediate is a testament to the self-sorting nature of the reaction, where DMSO acts as the source of the methylthio group. researchgate.net
The resulting 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione, which can exist as both Z- and E-isomers, is then converted into the target 3-methylthio-2,5-diaryl furan. acs.org This transformation is accomplished in good yield through a domino process that involves the reduction of the carbon-carbon double bond, followed by a Paal-Knorr furan synthesis. acs.orgnih.gov The Paal-Knorr reaction is a classic method for synthesizing furans from 1,4-dicarbonyl compounds. The success of a cross-coupling reaction between 4-chloroacetophenone and 2-acetylthiophene (B1664040) to form the expected mixed butene-dione product further validates the proposed self-sorting tandem reaction pathway. acs.org
This methodology provides a facile route to 3-methylthio furans and their analogues, such as the corresponding pyrroles and thiophenes, by selective reduction and subsequent Paal-Knorr cyclization of the saturated 1,4-diketone intermediate. acs.orgnih.gov
| Starting Material | Key Intermediate | Final Product | Key Steps | Reference |
|---|---|---|---|---|
| Aryl methyl ketones | 2-(Methylthio)-1,4-diaryl-2-butene-1,4-dione | 3-Methylthio-2,5-diaryl furan | 1. CuO-I₂-DMSO coupling 2. Reduction 3. Paal-Knorr cyclization | acs.orgnih.gov |
| 4-Chloroacetophenone and 2-Acetylthiophene | Cross-coupled butene-dione | Corresponding furan | Confirms self-sorting mechanism | acs.org |
Reactivity and Reaction Mechanisms of 2 Methylthio Furan Systems
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
The furan ring in 2-(methylthio)furan systems is susceptible to electrophilic aromatic substitution. The methylthio group (-SCH₃) is an electron-donating group, which enhances the reactivity of the furan ring towards electrophiles. cymitquimica.comcymitquimica.com This increased reactivity is a consequence of the lone pairs on the sulfur atom participating in resonance with the furan ring's π-system.
The directing effect of the methylthio group generally favors substitution at the C5 position (the other α-position relative to the oxygen atom). For instance, 2-methyl-5-(methylthio)furan (B85443) can be prepared from 2-methylfuran (B129897) by reaction with methanesulfenyl chloride (CH₃SCl). chemicalbook.comechemi.com However, the regioselectivity can be influenced by the specific electrophile and reaction conditions. In some cases, substitution at other positions of the furan ring may be observed. For example, the reaction of this compound with certain electrophiles can lead to substitution at the C3 or C4 positions, although this is less common.
The introduction of an electron-withdrawing group, such as an aldehyde at the 2-position, can influence the electronic properties and reactivity of the furan ring. vulcanchem.com In 5-(methylthio)-2-furancarboxaldehyde, the electron-withdrawing aldehyde group and the electron-donating methylthio group create a polarized electronic environment. vulcanchem.com This polarization can affect the regioselectivity of further electrophilic substitution reactions.
Nucleophilic Reactions Involving the Methylthio Group
The methylthio group in this compound can be the site of nucleophilic attack. This can lead to the displacement of the methylthio group, particularly when it is part of a good leaving group or when the furan ring is activated by electron-withdrawing substituents. For example, in some furan derivatives, the -SCH₃ group can be replaced by amines or halides under basic conditions. vulcanchem.com
Organolithium reagents can also react with 2-(methylthio)furans. For instance, treatment of 2-methyl-5-(methylthio)furan with an organolithium compound is a known preparative method. chemicalbook.comechemi.com This type of reaction often involves the initial deprotonation of the furan ring, followed by further transformations.
In the context of metal-catalyzed cross-coupling reactions, the methylthio group can sometimes be displaced. For example, in a multi-step synthesis involving a benzofuran (B130515) derivative, a nickel-catalyzed Kumada–Tamao–Corriu cross-coupling was used to replace a methylthio group. scite.ai
Intramolecular Cycloaddition Reactions (e.g., Intramolecular Diels-Alder Furan - IMDAF)
Derivatives of this compound are valuable substrates for intramolecular Diels-Alder furan (IMDAF) reactions. nih.govacs.org In these reactions, the furan ring acts as the diene, and a tethered dienophile undergoes a [4+2] cycloaddition. The resulting oxa-bridged cycloadducts can then be further transformed into complex polycyclic systems. nih.govacs.org
A notable feature of IMDAF reactions involving 2-(methylthio)-5-amidofurans is the subsequent rearrangement of the initial cycloadduct. Thermolysis of these furans leads to the formation of an oxa-bridged intermediate, which can then undergo a 1,2-methylthio shift to yield tricyclic lactams in high yield. nih.govacs.org The presence of an amido carbonyl group within the tether connecting the furan and the dienophile has been shown to lower the temperature required for the IMDAF reaction to proceed. acs.org
The strategic use of the IMDAF reaction of 2-(methylthio)-5-amido-substituted furans has been demonstrated in the total synthesis of natural products, such as the Stemona alkaloid (±)-stenine. nih.govcapes.gov.br In this synthesis, the IMDAF reaction was employed to construct the key azepinoindole skeleton of the target molecule. nih.gov
Oxidative Transformations of the Methylthio Moiety to Sulfoxides and Sulfones
The sulfur atom of the methylthio group in this compound and its derivatives can be readily oxidized to form the corresponding sulfoxides and sulfones. smolecule.com This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) groups.
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). smolecule.com For example, the oxidation of 2-Y-3-(5-methylthio-2-furyl)acrylonitriles with hydrogen peroxide in acetic acid yields the corresponding 5-methylsulfonyl derivatives. chempap.org Similarly, 5-(methylthio)-2-furancarboxaldehyde can be oxidized to 5-(methylsulfonyl)-2-furancarboxaldehyde with H₂O₂. vulcanchem.com
The oxidation of the methylthio group can also occur metabolically. In rat liver microsomes, 2-methyl-3-(methylthio)furan (B1580562) (referred to as MMFS in the study) is metabolized to 2-methyl-3-(methylthio)furan sulfoxide (MMFSO) in an NADPH-dependent reaction, which appears to be catalyzed by cytochrome P450 enzymes. nih.gov
This oxidation is a key step in some synthetic strategies. For instance, in the synthesis of a tetracyclic benzofuran derivative, a methylthio group was oxidized to a methanesulfonyl group to facilitate a subsequent base-mediated cyclization. scite.ai
Radical Reactions and Their Role in Compound Stability
The involvement of radical reactions in the chemistry of this compound systems is an area of interest, particularly concerning their stability and degradation. While specific studies on radical reactions of this compound itself are not abundant, the general behavior of related furan and thioether compounds provides some insights.
Furan derivatives can participate in radical-induced cyclizations. For example, dihydroindoles formed from the cycloaddition of 2-amidofurans can be cyclized using a free radical initiator like bis(tributyltin) to form pyrrolophenanthridine ring systems. acs.org
The stability of furan-thioethers can be influenced by radical processes. For instance, the thermal degradation of furfuryl mercaptan, a related thioether, can produce various volatile products, and nonvolatile degradation products are thought to be formed through Fenton-type reactions involving oxygen-centered radicals. nih.gov
The presence of the methylthio group can also influence the stability of the furan ring towards radical attack. The sulfur atom can potentially act as a radical scavenger or participate in radical-mediated rearrangements. However, detailed mechanistic studies on the specific radical reactions of this compound are needed to fully elucidate their role in the compound's stability.
Thermal and Acidic Degradation Pathways of Furan-Thioethers
Furan-thioethers, including this compound, can undergo degradation under thermal and acidic conditions. The stability of these compounds is influenced by factors such as temperature, pH, and the presence of other reactive species. nih.gov
Thermal degradation of furan-thioethers can lead to the formation of a variety of volatile and non-volatile products. For example, the thermal degradation of furfuryl mercaptan in an aqueous solution yields difurfuryl disulfide, furfural (B47365), and furfuryl alcohol as major volatile products. nih.gov The degradation of furaneol (B68789), a furan derivative, is accelerated at higher temperatures and at lower pH, with the initial step involving the opening of the furan ring. nih.gov It is plausible that this compound undergoes similar degradation pathways, although specific studies are needed.
Acid-catalyzed degradation is also a significant pathway for furan derivatives. The degradation of citral, a terpene aldehyde containing a furan-like structure, is accelerated by acidic conditions, high temperature, and the presence of oxygen. nih.gov For this compound, acidic conditions could potentially lead to the hydrolysis of the thioether linkage or polymerization of the furan ring.
The Maillard reaction and Strecker degradation, which occur during the heating of food, can lead to the formation of furan-thioethers. admin.ch Conversely, these same conditions can also lead to their degradation. For example, the interaction of furaneol with sulfur-containing amino acids during heating involves the thermal degradation of both compounds and subsequent reactions between the degradation products. nih.gov
Interfacial Interactions and Adsorption Behavior on Metal Surfaces
The sulfur atom in the methylthio group of this compound and related thioethers can interact with metal surfaces. Thioethers are known to bind to various metal ions and surfaces, and this interaction can be influenced by the nature of the metal and the structure of the thioether. mdpi.comresearchgate.net
Studies on the interaction of thioether ligands with d¹⁰ metal ions such as Zn²⁺, Cd²⁺, Hg²⁺, and Ag⁺ have shown that stable complexes can be formed. researchgate.net The affinity for these metal ions varies, with Hg²⁺ and Ag⁺ generally showing stronger interactions with thioethers. researchgate.net The interaction of thioethers with metal ions in solution is often selective, with some ions showing a more pronounced response than others. mdpi.com
At the air-water interface, thioether monolayers can interact with metal ions in the subphase, leading to changes in the surface pressure-area isotherms. This indicates that the thioether groups are involved in binding the metal ions at the interface. mdpi.com
In the context of molecular electronics, furan and thiophene (B33073) derivatives with methylthio anchor groups have been synthesized to study their behavior in molecular junctions with gold electrodes. rsc.org The methylthio group serves to attach the molecule to the metal surface, allowing for the investigation of its electronic properties. The interaction between the sulfur atom and the gold electrode is a key factor in the formation and stability of these molecular junctions.
Spectroscopic Characterization and Structural Elucidation of 2 Methylthio Furan Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-(methylthio)furan, both proton (¹H) and carbon-13 (¹³C) NMR spectra are instrumental in confirming its structure.
Proton (¹H) NMR Chemical Shift Assignments and Analysis
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference compound.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals for a related compound, 2-[(methylthio)methyl]furan, have been reported. nih.gov While not identical to this compound, the data for this structurally similar molecule provides valuable insight. For instance, the protons on the furan (B31954) ring and the methyl group protons will have characteristic chemical shifts. For 2-methylfuran (B129897), the methyl protons appear around 2.26 ppm, while the furan ring protons have shifts at approximately 5.93 ppm, 6.23 ppm, and 7.25 ppm. chemicalbook.com In furan itself, the protons are observed at 6.38 ppm and 7.44 ppm. chemicalbook.com
For a derivative, 2-(methylthio)-3-phenyl-benzo[b]furan, the methyl protons of the methylthio group appear as a singlet at 2.52 ppm. scielo.br This is consistent with the expected chemical shift for a methyl group attached to a sulfur atom.
A comprehensive analysis of this compound would show signals for the three protons on the furan ring and the three protons of the methyl group. The protons on the furan ring would likely appear as multiplets due to spin-spin coupling, while the methyl protons would be a sharp singlet.
Table 1: ¹H NMR Chemical Shift Data for Furan Derivatives
| Compound | H-3 | H-4 | H-5 | Methyl Protons | Solvent |
|---|---|---|---|---|---|
| 2-Methylfuran chemicalbook.com | 5.934 ppm | 6.234 ppm | 7.248 ppm | 2.262 ppm | CDCl₃ |
| Furan chemicalbook.com | 6.380 ppm | 6.380 ppm | 7.435 ppm | - | CDCl₃ |
| 2-(Methylthio)-3-phenyl-benzo[b]furan scielo.br | - | - | - | 2.52 ppm | CDCl₃ |
Carbon-13 (¹³C) NMR Chemical Shift Assignments and Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
In the case of 2-[(methylthio)methyl]furan, the reported ¹³C NMR chemical shifts in CDCl₃ are 15.28 ppm, 30.34 ppm, 107.33 ppm, 110.34 ppm, 142.05 ppm, and 151.75 ppm. nih.gov The signal at 15.28 ppm can be attributed to the methyl carbon. For 2-methyl-3-(methylthio)furan (B1580562), ¹³C NMR data is also available, which can be used for comparative analysis. nih.gov
For the parent compound, this compound, the carbon attached to the sulfur atom is expected to have a chemical shift in the range of 10-40 ppm. The carbons of the furan ring will appear in the aromatic region of the spectrum. Specifically, for this compound, ¹³C NMR data has been documented and is available in spectral databases. nih.gov
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In furan and its derivatives, the primary electronic transitions observed are typically π → π* transitions associated with the conjugated diene system of the furan ring. The introduction of a methylthio (-SCH₃) group at the 2-position of the furan ring can influence these transitions. The sulfur atom, with its lone pairs of electrons, can participate in the π-system, leading to a delocalization of electron density and affecting the energy of the molecular orbitals.
Table 1: Predicted UV-Vis Absorption Data for Furan and Related Compounds
| Compound | Predicted λmax (nm) | Transition Type | Reference |
|---|---|---|---|
| Furan | ~208 | π → π* | General textbook knowledge |
| 2-Methylfuran | ~218 | π → π* | nist.gov |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS can provide crucial information about the carbon, oxygen, and sulfur environments. An XPS study on the adsorption of furan derivatives on mild steel has demonstrated the utility of this technique in identifying the elements present on a surface. researchgate.net Although a specific XPS spectrum for this compound was not found, the binding energies of the core electrons can be predicted based on data for similar compounds.
The C 1s spectrum is expected to show multiple peaks corresponding to the different carbon environments: the carbons of the furan ring bonded to oxygen and sulfur, the methyl carbon, and any adventitious carbon contamination. The O 1s peak would correspond to the oxygen atom in the furan ring. The S 2p spectrum is particularly informative. The binding energy of the S 2p electrons can distinguish between different oxidation states of sulfur (e.g., sulfide, sulfoxide (B87167), sulfone). For a thioether like this compound, the S 2p binding energy is expected to be in the range of 163-165 eV. rsc.org Studies on the adsorption of 2-(methylthio)thiophene (B1585591) on gold surfaces have utilized XPS to investigate the interaction of the sulfur atom with the metal. rsc.org
Table 2: Expected XPS Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Chemical State |
|---|---|---|---|
| C | 1s | ~284.8 | C-C, C-H (adventitious) |
| ~285.5 | C-S | ||
| ~286.5 | C-O | ||
| O | 1s | ~533 | Furan oxygen |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular weight is 114.17 g/mol . dntb.gov.ua
In the mass spectrum of this compound, the molecular ion peak [M]⁺• would be observed at an m/z of 114. The fragmentation of this ion can provide valuable structural information. While a detailed fragmentation pattern for this compound is not extensively documented, data for related isomers such as 2-methyl-3-(methylthio)furan and 2-methyl-5-(methylthio)furan (B85443) are available and show a prominent molecular ion peak at m/z 128. nih.govnih.gov For 2-methyl-5-(methylthio)furan, the second and third most abundant peaks are observed at m/z 113 and 85, respectively. nih.gov For 2-methyl-3-(methylthio)furan, the second most abundant peak is at m/z 113. nih.gov
The fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) to form an ion at m/z 99, or the loss of a thioformyl (B1219250) radical (•CHS) to produce an ion at m/z 69. Cleavage of the C-S bond could also lead to the formation of a furanyl radical and a methylthio cation (CH₃S⁺) at m/z 47. The fragmentation of related β-ketosulfides has been shown to proceed via McLafferty-type rearrangements. uctm.edu
Table 3: Postulated Mass Spectrometry Fragmentation Data for this compound
| m/z | Postulated Fragment Ion | Relative Abundance |
|---|---|---|
| 114 | [C₅H₆OS]⁺• (Molecular Ion) | High |
| 99 | [C₄H₃OS]⁺ | Moderate |
| 81 | [C₄H₃O]⁺ | Moderate |
| 69 | [C₄H₅O]⁺ | Moderate |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
No experimental X-ray crystallographic data for this compound has been found in the surveyed literature. However, the crystal structures of other furan derivatives have been reported, providing a basis for what might be expected for this compound. For example, the crystal structure of a tetrasubstituted furan has been determined, revealing the planarity of the furan ring and the orientation of the substituents. acs.org Similarly, crystal structures of other sulfur-substituted heterocyclic compounds have been elucidated. rsc.org
If single crystals of this compound could be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data would be invaluable for understanding the packing of the molecules in the crystal lattice and the nature of any non-covalent interactions, such as C-H···O or C-H···S hydrogen bonds, or π-π stacking interactions between the furan rings.
Table 4: Representative Crystallographic Data for a Furan Derivative
| Parameter | Value |
|---|---|
| Compound Name | (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one |
| CCDC Number | 829447 |
| Empirical Formula | C₂₉H₃₀BrClN₄O₃S |
| Molecular Weight | 629.99 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 33.795(5) |
| b (Å) | 8.871(5) |
| c (Å) | 10.039(5) |
| β (°) | 98.337(5) |
| Volume (ų) | 2978(2) |
| Reference | rsc.org |
Note: This data is for a complex furan derivative and serves as an example of the type of information obtained from X-ray crystallography.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-((4-(Methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline |
| 2-Methylfuran |
| Furan |
| 2-(Methylthio)thiophene |
| 2-Methyl-3-(methylthio)furan |
| 2-Methyl-5-(methylthio)furan |
Theoretical and Computational Investigations of 2 Methylthio Furan
Density Functional Theory (DFT) Studies
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. researchgate.netscience.govnih.govresearchgate.netscience.gov
The first step in most computational studies is geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. researchgate.net For flexible molecules like 2-(methylthio)furan, which has a rotatable methylthio group attached to the furan (B31954) ring, this process is combined with a conformational analysis to identify the most stable conformers.
A theoretical study on the conformational preferences of this compound has indicated that the gauche conformer is the most stable. researchgate.net This is in contrast to its oxygen analog, 2-methoxyfuran, where the trans form is most stable. researchgate.net The analysis involves calculating the potential energy curve for the rotation around the C2-S bond. The preference for the gauche conformation in this compound suggests specific steric and electronic interactions between the methyl group, the sulfur atom's lone pairs, and the furan ring.
The optimized geometric parameters, such as bond lengths and bond angles, are crucial outputs of these calculations. While a detailed table of these parameters for this compound is not available in the cited literature, a typical output would resemble the table below.
Table 1: Representative Geometric Parameters from a DFT Geometry Optimization. (Note: Specific values for this compound are not available in the reviewed literature).
| Parameter | Atom Connections | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | ||
| C-S | Data not available | |
| S-CH₃ | Data not available | |
| C-O (ring) | Data not available | |
| C=C (ring) | Data not available | |
| Bond Angles | ||
| C-S-CH₃ | Data not available | |
| O-C-S | Data not available | |
| Dihedral Angle |
Following geometry optimization, harmonic vibrational frequency calculations are often performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netscience.govuliege.be These calculations determine the normal modes of vibration at the optimized geometry. The resulting frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the assignment of spectral bands. science.govacs.org
For these predictions to align well with experimental data, the calculated harmonic frequencies are often uniformly scaled to account for systematic errors arising from the harmonic approximation and basis set limitations. acs.org Although this is a standard analytical procedure, a specific table of calculated vibrational frequencies for this compound has not been reported in the reviewed scientific literature.
Table 2: Illustrative Table for Calculated Vibrational Frequencies. (Note: Specific values for this compound are not available in the reviewed literature).
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Assignment |
|---|---|---|---|---|
| ν₁ | Data not available | Data not available | Data not available | C-H stretch (furan) |
| ν₂ | Data not available | Data not available | Data not available | C-H stretch (methyl) |
| ν₃ | Data not available | Data not available | Data not available | C=C stretch (ring) |
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a valuable application of DFT. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding constants of atoms in a molecule. researchgate.netnih.govsemanticscholar.org These calculated shielding constants can be converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
Correlations between the calculated and experimental ¹H and ¹³C NMR chemical shifts serve as a stringent test of the accuracy of the computed molecular structure. science.gov While GIAO/DFT calculations are routinely performed for organic molecules, published studies providing a direct comparison of calculated and experimental NMR data specifically for this compound were not found in the literature search. researchgate.netnih.gov
Table 3: Representative Table for Predicted NMR Chemical Shifts. (Note: Specific values for this compound are not available in the reviewed literature).
| Atom | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|---|
| ¹³C NMR | |||
| C2 | Data not available | Data not available | Data not available |
| C3 | Data not available | Data not available | Data not available |
| C4 | Data not available | Data not available | Data not available |
| C5 | Data not available | Data not available | Data not available |
| CH₃ | Data not available | Data not available | Data not available |
| ¹H NMR | |||
| H3 | Data not available | Data not available | Data not available |
| H4 | Data not available | Data not available | Data not available |
| H5 | Data not available | Data not available | Data not available |
Harmonic Vibrational Frequency Calculations
Electronic Structure Analysis
DFT calculations provide fundamental information about the electronic distribution and orbital energies within a molecule, which are key to understanding its stability and reactivity.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. researchgate.netsemanticscholar.org The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. rroij.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. rroij.com A smaller gap generally implies higher reactivity and easier electronic excitation. acs.org
While the HOMO and LUMO energies are frequently calculated for furan and thiophene (B33073) derivatives, specific values for this compound were not found in the reviewed literature. researchgate.netrroij.comacs.org
Table 4: Key Electronic Properties Derived from HOMO-LUMO Energies. (Note: Specific values for this compound are not available in the reviewed literature).
| Parameter | Formula | Value |
|---|---|---|
| HOMO Energy | E(HOMO) | Data not available |
| LUMO Energy | E(LUMO) | Data not available |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. researchgate.netresearchgate.netsemanticscholar.org It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with Lewis structure concepts.
Table 5: Principal NBO Interactions and Second-Order Perturbation Stabilization Energies. (Note: Specific values for this compound are not available in the reviewed literature).
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (S) | π* (C₂=C₃) | Data not available |
| LP (O) | σ* (C₂-C₃) | Data not available |
| π (C₂=C₃) | σ* (C₂-S) | Data not available |
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color-coded scheme to identify electron-rich and electron-deficient regions. uni-muenchen.demdpi.com These maps are crucial for understanding drug-receptor interactions, biological recognition processes, and the reactive properties of molecules. semanticscholar.org
In an MEP map, regions with negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. mdpi.comsemanticscholar.org Conversely, areas with positive potential, colored blue, are electron-deficient and represent sites prone to nucleophilic attack. mdpi.com Green and yellow areas denote regions of neutral or near-neutral potential. semanticscholar.org
Dipole Moment Calculations
The dipole moment is not just a fundamental electronic property; it has significant implications for how the molecule behaves in an electric field and interacts with other molecules and surfaces. Recent computational studies have explored the link between a molecule's intramolecular dipole moment and the conductance of single-molecule junctions. researchgate.net These studies have revealed that a correlation, either positive or negative, can exist between the dipole moment and the junction's conductance, depending on whether charge transport is mediated by the Highest Occupied Molecular Orbital (HOMO) or the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These findings highlight the importance of the dipole moment in predicting the electronic transport properties of molecules like this compound in the field of molecular electronics. researchgate.net
Table 1: Calculated Dipole Moment of this compound
| Compound | Calculated Dipole Moment (D) |
|---|---|
| This compound | 1.60 stenutz.eu |
Computational Reaction Mechanism Studies and Kinetics
Computational studies are instrumental in elucidating the complex reaction mechanisms and kinetics of furan derivatives. While specific kinetic studies on this compound are not extensively detailed, research on analogous compounds provides significant insights into its likely reactivity.
Studies on the degradation of a structurally similar flavor compound, 2-methyl-3-furanthiol (B142662) (MFT), suggest that its instability is not primarily due to oxidation to form disulfides, but rather a greater tendency to undergo oligomerization or polymerization. nih.gov The proposed mechanism involves the protonation of the furan ring, creating an electrophilic species that reacts with nucleophiles, such as the thiol group or the furan ring of another MFT molecule. nih.gov The high reactivity of the 5-position of the furan ring was found to be responsible for its rapid degradation. nih.gov This suggests that this compound may also be susceptible to similar acid-catalyzed polymerization pathways.
Furthermore, furan rings are well-known participants in Diels-Alder [4+2] cycloaddition reactions. researchgate.net Computational investigations of these reactions involving furan and various dienophiles have been used to explain stereoselectivity and the influence of thermodynamics on product distribution. researchgate.net
The hydrogenation of furanic compounds is another area extensively studied through computational methods. The conversion of furfural (B47365) to 2-methylfuran (B129897), for instance, involves selective hydrodeoxygenation (HDO). bham.ac.uk Mechanistic studies on copper surfaces have used density functional theory (DFT) to model the reaction, showing that furfuryl alcohol is a key intermediate. cjcatal.com The mechanism involves the decomposition of furfuryl alcohol on the catalyst surface, with the energy barrier for the rate-determining step calculated to be 199.0 kJ/mol. cjcatal.com These computational models provide a foundational understanding of the reaction pathways and intermediates involved in transforming the furan ring system. bham.ac.ukcjcatal.com
Molecular Dynamics Simulations of Interfacial Binding
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at interfaces, providing atomic-scale details that are difficult to obtain experimentally. Such simulations have been employed to understand the binding of this compound to metal electrodes, which is critical for its application in molecular electronics. rsc.org
Theoretical molecular simulations, combined with experimental conductance studies, have investigated how this compound anchors to a gold (Au) electrode. rsc.orgrsc.org The presence of the methylthio (–SMe) group in the ortho-position to the furan ring's oxygen atom creates a complex binding scenario. rsc.org MD simulations revealed that this compound functions as a bidentate anchor. rsc.org This means it binds to the gold surface through two points: the sulfur atom of the methylthio group and the oxygen atom of the furan ring. rsc.org
This bidentate binding provides additional stability and interaction strength with the gold electrode. rsc.org Simulated electron transport pathways confirmed that charge transport involves both the methylthio sulfur and the furan oxygen atoms simultaneously. rsc.org This dual interaction enhances the electrical properties of the molecular junction, demonstrating how modifying a furan ring with a methylthio group can upgrade it to a more robust bidentate anchor for molecular electronic applications. rsc.orgrsc.org
Quantum Chemical Characterization of Furan Ring Systems
Quantum chemical methods are essential for characterizing the fundamental properties of furan ring systems, including their stability, thermochemistry, and reaction pathways. rsc.org High-level computational methods such as CBS-QB3, G3, and CBS-APNO have been used to study the potential energy surfaces of pyrolysis reactions for molecules like 2-methylfuran, a close structural relative of this compound. rsc.org
These studies have provided key insights:
Bond Strength and Stability : Furan ring C-H bonds are exceptionally strong, which is attributed to the influence of the ring's oxygen atom and its aromatic-like resonance. nih.gov
Decomposition Pathways : The unimolecular decomposition of 2-methylfuran is shown to proceed through hydrogen atom transfer reactions, leading to the formation of singlet carbene intermediates. These intermediates can then undergo ring-opening to form more stable acyclic C5H6O isomers before further decomposing into smaller species. rsc.org
Radical Reactions : The reactivity of radicals formed from furan derivatives has also been characterized. For the 2-furanylmethyl radical (formed by H-atom abstraction from the methyl group), thermal decomposition to species like the n-butadienyl radical and carbon monoxide is a primary fate. rsc.org
Thermochemistry : Theoretical methods have been used to calculate the standard molar enthalpies of formation for various sulfur-containing furan derivatives, complementing experimental data from combustion calorimetry. researchgate.net These calculations provide reliable thermochemical data crucial for developing predictive models. researchgate.net
These quantum chemical investigations supply the detailed kinetic and thermochemical data necessary for building accurate chemical kinetic models for the pyrolysis and combustion of furan-based compounds. rsc.org
Table 2: Summary of Key Findings from Computational Investigations
| Investigation Type | Subject Molecule/System | Key Findings | Reference(s) |
|---|---|---|---|
| MEP Mapping | General Principle / Analogues | Identifies electron-rich (nucleophilic) O and S atoms and electron-poor (electrophilic) H atoms as reactive sites. | uni-muenchen.demdpi.comsemanticscholar.orgmdpi.com |
| Dipole Moment Calculation | This compound | Calculated dipole moment is 1.60 D; influences molecular electronic transport properties. | stenutz.euresearchgate.net |
| Reaction Mechanism | 2-Methyl-3-furanthiol (analogue) | Degradation is dominated by oligomerization/polymerization via electrophilic species from furan ring protonation. | nih.gov |
| Reaction Mechanism | Furfuryl Alcohol / Cu(111) | DFT calculations show conversion to 2-methylfuran proceeds through a furfuryl alcohol intermediate. | cjcatal.com |
| MD Simulation | This compound on Au | Acts as a bidentate anchor, binding through both the sulfur and furan oxygen atoms, enhancing junction stability. | rsc.orgrsc.org |
| Quantum Chemistry | 2-Methylfuran (analogue) | Unimolecular decomposition occurs via H-transfer and carbene intermediates; furan C-H bonds are very strong. | rsc.orgnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Methyl-3-furanthiol |
| Furfural |
| Furfuryl alcohol |
| n-Butadienyl radical |
| Carbon monoxide |
Applications in Advanced Materials and Chemical Synthesis
Role as Linker Motifs and Anchoring Ligands in Molecular Electronics
In the field of molecular electronics, which aims to use single molecules as electronic components, the interface between the molecule and the metal electrode is of paramount importance. The stability and electronic coupling at this junction are critically dependent on the anchoring groups of the molecule. rsc.orgresearchgate.net Recent studies have highlighted the potential of 2-(methylthio)furan as a novel and effective anchoring ligand, particularly for gold (Au) electrodes. rsc.orgresearchgate.netrsc.org
Attaching a methylthio (–SMe) group to the ortho-position of furan (B31954) creates a bidentate anchor. rsc.orgrsc.org This means that both the sulfur atom of the methylthio group and the oxygen atom of the furan ring can interact with the gold surface, providing a more robust and stable connection compared to monodentate anchors. rsc.orgrsc.org This bidentate nature has been shown to increase the probability of forming a molecular junction and to enhance the electrical properties of the molecule. rsc.orgrsc.org Experimental and theoretical investigations have confirmed that the additional binding strength provided by the –SMe group upgrades furan to a bidentate anchor, a significant finding as furan alone does not bind strongly to gold electrodes. rsc.org This enhanced interaction paves the way for the use of this compound derivatives in creating more reliable and efficient single-molecule devices. rsc.orgrsc.org
| Property | Observation | Significance |
| Anchoring Nature | Bidentate (utilizing both S and O atoms) rsc.org | Increased stability and junction formation probability rsc.orgrsc.org |
| Binding Strength | Enhanced compared to unsubstituted furan rsc.org | More robust molecule-electrode connection rsc.org |
| Electrical Properties | Improved molecular conductance rsc.orgrsc.org | Potential for more efficient molecular electronic devices rsc.org |
Precursors for the Synthesis of Bioactive Heterocyclic Compounds
The furan nucleus is a common scaffold in a wide array of biologically active compounds and pharmaceuticals. rsc.orgresearchgate.netresearchgate.net The functionalization of the furan ring, as seen in this compound, provides a handle for further chemical transformations, making it a valuable precursor for the synthesis of more complex, bioactive heterocyclic systems. For instance, derivatives of this compound have been incorporated into triazolotriazine structures, a class of compounds often explored for their potential pharmacological activities. chemscene.com The versatility of the furan ring system, combined with the reactivity of the methylthio group, allows for its elaboration into various heterocyclic frameworks that are of interest in medicinal chemistry. yok.gov.tr
Building Blocks in the Total Synthesis of Complex Natural Products
The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically important molecules for further study. The furan moiety is present in numerous natural products, and this compound and its derivatives serve as key building blocks in their construction. rsc.orgresearchgate.net For example, 2-(methylthio)furans have been utilized as synthons for a variety of furan-containing natural products and butenolides. researchgate.net The strategic incorporation of the this compound unit allows for the construction of the core furan structure found in these complex molecules. researchgate.netrsc.org While direct total syntheses of major natural products starting from this compound are not extensively documented in the provided results, its role as a versatile intermediate in the synthesis of furan-containing fragments is evident. rsc.orgresearchgate.netnih.gov
Intermediate Compounds in Diverse Organic Transformations
The chemical reactivity of this compound makes it a valuable intermediate in a wide range of organic transformations. The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group in substitution reactions. This allows for the introduction of various functional groups at the 2-position of the furan ring. mdpi.com Furthermore, the furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to more complex polycyclic structures. mdpi.com The compound also serves as a precursor for the formation of other substituted furans through reactions that modify or replace the methylthio group. acs.org These transformations highlight the utility of this compound as a versatile platform for accessing a diverse array of furan derivatives. researchgate.netresearchgate.net
| Transformation Type | Reagents/Conditions | Product Type | Reference |
| Oxidation | Oxidizing agents | 2-(Methylsulfinyl)furan, 2-(Methylsulfonyl)furan | mdpi.com |
| Substitution | Nucleophiles (following oxidation) | 2-Substituted furans | mdpi.com |
| Cycloaddition | Dienophiles | Polycyclic adducts | mdpi.com |
| Thionium (B1214772) Ion Formation | DMTSF | Substituted thiofurans | acs.org |
| Palladium-Catalyzed Carbonylation | CO, alcohol, O₂, PdI₂ | Benzothiophene-3-carboxylic esters | mdpi.com |
Development of Conjugated Systems for Optoelectronic Applications
Conjugated organic molecules and polymers are the foundation of organic electronics, with applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net The furan ring, being an electron-rich aromatic system, is an attractive component for constructing these conjugated materials. researchgate.net The introduction of a methylthio group can modulate the electronic properties of the furan ring, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting conjugated system. This tuning of electronic properties is crucial for optimizing the performance of optoelectronic devices. metu.edu.tr While research has explored the use of thiophene-based analogs with methylthio groups in conjugated polymers for OSCs, the principles can be extended to furan-based systems. metu.edu.tr The incorporation of this compound into larger π-conjugated systems can lead to materials with tailored optical and electronic properties suitable for a variety of optoelectronic applications. chinesechemsoc.org
Biosynthesis and Biotransformation Pathways of Methylthiofurans
Enzymatic Pathways in Microbial Systems
Microbial metabolism plays a significant role in the formation of sulfur-containing aroma compounds like 2-(methylthio)furan. Certain microorganisms possess enzymatic machinery capable of synthesizing these volatile compounds, contributing to the flavor profiles of fermented foods. mdpi.comfrontiersin.org For instance, the presence of 2-methyl-3-furanthiol (B142662), a related compound, has been detected in fermented meat products, suggesting microbial involvement in its formation. mdpi.com The enzymatic pathways often utilize precursors present in the food matrix, such as amino acids and sugars, to generate these complex aromatic molecules. kosfaj.org
In some bacteria, specific pathways have been identified for the metabolism of sulfur-containing compounds. For example, an anaerobic methionine salvage pathway has been discovered in phototrophic bacteria like Rhodospirillum rubrum and Rhodopseudomonas palustris. nih.gov This pathway involves the sequential action of MTA phosphorylase (MtnP), 5-(methylthio)ribose-1-phosphate isomerase (MtnA), and an aldolase-like protein (Ald2) to produce 2-(methylthio)acetaldehyde. nih.gov While not directly forming this compound, this pathway highlights the microbial capacity to process methylthio-containing precursors.
Furthermore, studies on bacterial volatile emissions have shown that microbial communities can produce a variety of sulfur-containing compounds, including 2-methyl-5-(methylthio)furan (B85443). nih.gov This suggests that complex interactions within microbial ecosystems can lead to the synthesis of these flavor-active molecules. The enzymes involved in these pathways are often part of broader metabolic networks, such as those for sulfur metabolism and amino acid degradation. nih.gov
Formation from Natural Precursors (e.g., Thiamin Degradation, Maillard Reaction)
The formation of this compound is intricately linked to chemical reactions involving natural precursors, primarily through the Maillard reaction and the thermal degradation of thiamin (Vitamin B1).
The Maillard reaction , a non-enzymatic browning reaction between amino acids and reducing sugars, is a major route for the generation of a plethora of flavor compounds, including sulfur-containing furans. kosfaj.orgrsc.org Specifically, the reaction between cysteine (a sulfur-containing amino acid) and ribose (a pentose (B10789219) sugar) is a key pathway for the formation of 2-methyl-3-furanthiol and its derivatives like 2-methyl-3-(methylthio)furan (B1580562). scialert.netacs.orgnih.gov The methylfuran moiety of 2-methyl-3-(methylthio)furan originates from ribose, while the methylthio group's carbon atoms can come from both ribose and cysteine. acs.orgnih.gov The pH of the reaction environment significantly influences the generation of these compounds, with some studies indicating that a lower pH favors the formation of 2-methyl-3-furanthiol. scialert.net
Thiamin degradation is another critical pathway, particularly in cooked meat products. mdpi.com Thiamin, a sulfur- and nitrogen-containing vitamin, breaks down upon heating to form various volatile compounds, including 2-methyl-3-furanthiol and subsequently 2-methyl-3-(methylthio)furan. mdpi.comresearchgate.net The degradation of thiamin is a complex process that can lead to numerous intermediate products before the final sulfur-containing aroma compounds are formed. mdpi.com One proposed pathway involves the formation of 5-hydroxy-3-mercapto-2-pentanone as an intermediate in the generation of 2-methyl-3-furanthiol from thiamin. mdpi.comresearchgate.net
It is noteworthy that these two pathways are not mutually exclusive. For instance, 2-methyl-3-furanthiol can be produced from both thiamin degradation and the Maillard reaction, and its presence has been noted in various cooked and fermented food products. mdpi.com
Table 1: Key Precursors and Conditions for this compound Formation
| Pathway | Key Precursors | Influencing Factors | Resulting Compounds |
|---|---|---|---|
| Maillard Reaction | Cysteine, Ribose | pH, Temperature | 2-Methyl-3-furanthiol, 2-Methyl-3-(methylthio)furan |
| Thiamin Degradation | Thiamin | Temperature, Heating Time | 2-Methyl-3-furanthiol, 2-Methyl-3-(methylthio)furan |
Metabolic Pathways in Biological Systems and Chemical Transformations
In biological systems, this compound and related compounds can undergo various metabolic transformations. For instance, rat hepatocytes have been shown to convert 2-methyl-3-furanthiol (a precursor to this compound) into 2-methyl-3-(methylthio)furan sulphoxide (MMFSO). researchgate.net This suggests that enzymatic systems, likely involving oxidases, are capable of modifying the sulfur-containing furan (B31954) ring.
Human cell lines have also been observed to interact with furan derivatives. Studies with human umbilical vein endothelial cells (HUVEC) have shown the emission of 2-methyl-5-(methylthio)furan. ebi.ac.uknih.gov This indicates that human cells possess metabolic pathways that can lead to the production of this compound, although the specific enzymes and precursors are not fully elucidated. ebi.ac.uknih.gov
Chemically, the furan ring is susceptible to various transformations. The methylthio group can be oxidized to form sulfoxides and sulfones. smolecule.com The furan ring itself can undergo reduction reactions or electrophilic substitution, highlighting its reactivity and potential for further chemical modification within a biological matrix. smolecule.com
Identification of Biosynthetic Intermediates and Enzymes
The identification of specific intermediates and enzymes in the biosynthesis of this compound is an ongoing area of research. In the context of the Maillard reaction, a proposed pathway for the formation of 2-methyl-3-furanthiol from ribose involves its 1,4-dideoxyosone as an intermediate, bypassing the previously suggested intermediate 4-hydroxy-5-methyl-3(2H)-furanone. acs.orgnih.gov
In microbial systems, while the direct enzymatic synthesis of this compound is not fully characterized, related pathways provide insights. For example, in the anaerobic methionine salvage pathway in certain bacteria, enzymes such as MTA phosphorylase, 5-(methylthio)ribose-1-phosphate isomerase, and an aldolase-like protein have been identified as key players in the metabolism of methylthio-containing compounds. nih.gov
The biosynthesis of other furan-containing compounds also offers clues. In the production of furan fatty acids in bacteria like Rhodobacter sphaeroides, a SAM-dependent fatty acyl methylase (UfaM) and a fatty acid desaturase (UfaD) are involved in creating methylated unsaturated fatty acid intermediates. nih.gov An O2-dependent protein, UfaO, is then thought to catalyze the formation of the furan ring. nih.gov While this pathway produces a different class of furan compounds, it demonstrates the types of enzymatic machinery that could be involved in furan ring synthesis in biological systems.
Future Research Directions and Emerging Paradigms
Green Chemistry Approaches for Sustainable Synthesis
The development of environmentally benign synthetic routes is paramount for the industrial viability of any chemical compound. For 2-(methylthio)furan and its derivatives, future research will likely pivot away from traditional methods that often rely on harsh conditions or hazardous reagents. Instead, the focus will be on sustainable alternatives that offer high efficiency, atom economy, and minimal environmental impact. rsc.org
Several green chemistry principles are being applied to the synthesis of furan (B31954) derivatives, which could be adapted for this compound. google.com Biocatalysis, for instance, employs enzymes or whole-cell systems to perform chemical transformations under mild aqueous conditions. acs.orgacs.orgfrontiersin.org The selective oxidation of furan aldehydes to carboxylic acids using biocatalysts has been demonstrated, suggesting that enzymatic pathways could be engineered for the synthesis or modification of this compound. acs.orgrsc.org Microwave-assisted synthesis represents another promising green approach, often leading to dramatically reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. heteroletters.orgacs.org The use of greener solvents, such as water or ionic liquids, and non-toxic, recyclable catalysts like molecular iodine or zeolites, further aligns with the goals of sustainable chemistry. google.comgoogle.comorganic-chemistry.orgfrontiersin.org
| Green Synthesis Method | Principle | Potential Advantage for this compound Synthesis | Relevant Findings for Furan Derivatives |
| Biocatalysis | Use of enzymes or whole-cell microorganisms. | High selectivity under mild aqueous conditions, reducing by-product formation. | Effective for oxidation of furan aldehydes and synthesis of furan-based diols. acs.orgfrontiersin.org |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Rapid reaction times, improved yields, and cleaner product formation. | Successfully used for synthesizing various thiazolone and chromenone derivatives containing furan rings. researchgate.netresearchgate.net |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. | Reduced environmental pollution and improved safety. | Water is a viable solvent for Paal-Knorr synthesis using recyclable resin catalysts. google.com |
| Heterogeneous Catalysis | Use of solid catalysts (e.g., zeolites, supported metals). | Ease of catalyst separation and recycling, enhancing process sustainability. | Zeolites and polyoxometalates show promise in upgrading furan derivatives. frontiersin.orgnih.gov |
| Metal-Free Catalysis | Use of organocatalysts or non-toxic catalysts like iodine. | Avoidance of toxic and expensive heavy metal catalysts. | Molecular iodine effectively catalyzes furan synthesis under solvent-free conditions. organic-chemistry.org |
Computational Design of Novel this compound Derivatives with Targeted Properties
Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, accelerating the discovery of new materials. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are becoming indispensable in this regard. sioc-journal.cnsioc-journal.cnekb.eg For this compound, computational methods can be employed to design derivatives with tailored electronic, optical, and binding properties.
DFT calculations can elucidate molecular geometry, electronic structure (such as HOMO-LUMO energy gaps), and reactivity descriptors. ekb.egpcbiochemres.comresearchgate.net This information is crucial for designing derivatives for applications in organic electronics or as inhibitors for specific biological targets. For example, DFT-NEGF (non-equilibrium green's function) methods have been used to study the binding details of this compound on gold electrodes, highlighting its potential in molecular junctions. rsc.org QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the synthesis of more potent derivatives. neliti.comresearchgate.net
| Computational Method | Objective | Targeted Properties for this compound Derivatives | Example Application for Furan Systems |
| Density Functional Theory (DFT) | Elucidate electronic structure, geometry, and reactivity. | Bandgap tuning for organic semiconductors, prediction of reaction pathways, vibrational spectra. | Used to study furfural (B47365) conversion to 2-methylfuran (B129897) and analyze furanone derivatives. mdpi.comrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. | Design of derivatives with enhanced pharmacological activity or specific material properties. | Applied to diacylhydrazine derivatives containing furan to predict insecticidal activity. sioc-journal.cnsioc-journal.cn |
| Molecular Docking | Predict the binding orientation and affinity of a molecule to a target protein. | Design of enzyme inhibitors or receptor agonists/antagonists. | Used to study furan derivatives as potential cyclooxygenase inhibitors. ekb.eg |
| DFT-NEGF | Calculate electron transport properties in molecular junctions. | Design of molecules for single-molecule electronics and sensors. | Employed to investigate the binding of this compound to gold electrodes. rsc.org |
Exploration of Unconventional Reactivity and Catalytic Applications
The furan ring is known for its rich and diverse reactivity, including electrophilic substitution and Diels-Alder reactions. wikipedia.org The presence of the methylthio group in this compound introduces an additional layer of complexity and opportunity. Future research should focus on exploring unconventional reaction pathways that leverage the unique electronic nature of this substituted furan.
The sulfur atom in the methylthio group can act as a soft nucleophile or a coordinating site for transition metals, potentially enabling novel catalytic cycles. Research into the activation of C–S or C–H bonds in this compound could lead to new methods for functionalization. Furthermore, the generation of reactive intermediates, such as furyl carbenes or radicals, from this compound precursors could provide access to complex molecular architectures through tandem reactions. chim.itnih.gov The compound could also serve as a key building block in the synthesis of innovative biofuels, biochemicals, and monomers, contributing to the development of sustainable biorefineries. mdpi.commdpi.com
Integration into Nanoscale Assemblies and Supramolecular Structures
Supramolecular chemistry, which focuses on non-covalent interactions, offers a bottom-up approach to constructing functional nanoscale materials. The structural features of this compound—a planar aromatic ring and a sulfur-containing functional group—make it an attractive candidate for the design of self-assembling systems.
The ability of sulfur to form strong interactions with metal surfaces, particularly gold, has been well-established. rsc.org This makes this compound a prime candidate for forming self-assembled monolayers (SAMs) on gold substrates, with potential applications in molecular electronics, sensing, and surface modification. Beyond SAMs, the furan moiety can participate in π–π stacking interactions, while the sulfur and oxygen atoms can act as hydrogen bond acceptors. By synthetically modifying the core structure, it is possible to program the self-assembly of this compound derivatives into specific architectures like nanorods, vesicles, or porous crystalline frameworks. researchgate.netresearchgate.net For instance, furan-substituted perylene (B46583) diimides have been shown to form rod-like structures that function as optical waveguides. researchgate.net
| Nanostructure Type | Key Interactions | Potential Application | Relevant Furan-Based Example |
| Self-Assembled Monolayers (SAMs) | Sulfur-gold affinity, van der Waals forces. | Molecular electronics, corrosion inhibition, biosensors. | This compound binding to gold electrodes has been computationally studied. rsc.org |
| Optical Waveguides | π–π stacking, hydrogen bonding. | Micro-scale photonics, light harvesting. | Furan-substituted perylene diimides self-assemble into fluorescent rod-like structures. researchgate.net |
| Porous Crystalline Probes | Host-guest interactions, hydrogen bonds. | Molecular recognition, separation, sensing. | Porous supramolecular crystals have been used to detect and analyze various furan derivatives. researchgate.net |
| Supramolecular Ribbons/Chains | Hydrogen bonding (C-H···O), π–π stacking. | Crystal engineering, functional materials. | Furan-containing chalcones and dihydropyridines form extensive hydrogen-bonded networks. uchile.cliucr.org |
In-depth Mechanistic Investigations of Complex Reactions
A fundamental understanding of reaction mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and discovering new transformations. For this compound, detailed mechanistic studies are needed to map out its reactivity landscape. This involves identifying and characterizing transient species, such as reaction intermediates and transition states.
Modern analytical techniques, including low-temperature matrix isolation spectroscopy, can be used to observe and characterize highly reactive intermediates that are fleeting at room temperature. ucr.ac.cr Studies on the photolysis of parent furan have revealed the formation of Dewar and ring-contracted isomers, and similar investigations into this compound could uncover unique photochemical pathways. ucr.ac.cr Trapping experiments, where a reactive intermediate is intercepted by a trapping agent, can provide indirect but compelling evidence for its existence, as has been shown in studies of furan metabolism where reactive dialdehyde (B1249045) intermediates are trapped by cellular amines. acs.orgnih.govnih.gov These experimental approaches, when combined with high-level computational modeling (e.g., DFT), can provide a complete picture of the reaction energy surface, guiding the rational design of new synthetic methods. organic-chemistry.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(methylthio)furan, and how can reaction conditions be standardized to improve yield?
- Methodology : The synthesis typically involves introducing a methylthio group to a furan precursor. A common approach uses 2-furan derivatives reacted with methylthiolating agents (e.g., dimethyl disulfide) under Lewis acid catalysis (e.g., BF₃ or AlCl₃). Reaction parameters such as temperature (60–80°C), solvent (anhydrous dichloromethane), and stoichiometric ratios (1:1.2 furan:methylthiolating agent) should be optimized via Design of Experiments (DoE) to maximize yield and purity . Post-synthesis, purification via fractional distillation or column chromatography is recommended, with GC-MS or NMR for validation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Use a combination of analytical techniques:
- GC-MS : Non-polar columns (e.g., DB-5MS) with temperature gradients (40°C to 250°C at 10°C/min) for retention index determination .
- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substitution patterns and sulfur incorporation .
- FTIR : Key peaks for C-S (650–700 cm⁻¹) and furan ring vibrations (1500–1600 cm⁻¹) .
- Physicochemical assays : Measure boiling point (~172°C), density (1.06–1.07 g/cm³), and solubility (lipophilic, miscible with ethanol but insoluble in water) .
Advanced Research Questions
Q. How do environmental factors (pH, temperature, light) influence the stability of this compound in aqueous matrices, and how can contradictory degradation data be resolved?
- Methodology : Conduct accelerated stability studies under controlled conditions:
- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC-UV or LC-MS .
- Photolytic stability : Expose to UV (254 nm) and visible light; quantify degradation products (e.g., sulfoxides) .
- pH-dependent hydrolysis : Test buffered solutions (pH 3–9); use kinetic modeling to identify degradation pathways .
- Data resolution : Discrepancies in literature may arise from matrix effects (e.g., food vs. synthetic solutions). Standardize test matrices and validate methods using isotopically labeled internal standards .
Q. What advanced computational models are suitable for predicting the reactivity and toxicity of this compound derivatives?
- Methodology :
- Quantum chemical calculations : DFT (e.g., B3LYP/6-311+G(d,p)) to predict electrophilic sites for substitution reactions .
- Molecular docking : Screen for binding affinity with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
- QSAR models : Train datasets on analogous furans to predict acute toxicity (e.g., LC₅₀ in zebrafish embryos) .
Q. How can contradictory reports on the genotoxic potential of this compound be addressed in safety assessments?
- Methodology : Follow OECD guidelines for in vitro/in vivo assays:
- Ames test : Use TA98 and TA100 strains with/without metabolic activation (S9 fraction) .
- Micronucleus assay : Expose human lymphocytes or rodent models to 0.1–100 μM concentrations .
- Threshold of Toxicological Concern (TTC) : Apply if genotoxicity data are inconclusive, using class-based limits (e.g., 1.5 μg/day for Cramer Class III) .
Methodological Guidance
Q. What protocols are recommended for detecting trace levels of this compound in complex biological samples?
- Methodology :
- Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase microextraction (SPME) .
- Analytical instrumentation : GC×GC-TOF/MS for enhanced separation and sensitivity, with a limit of detection (LOD) < 0.1 ppb .
- Validation : Spike recovery tests (80–120%) and inter-laboratory reproducibility checks .
Q. How can researchers design experiments to investigate the role of this compound in Maillard reaction pathways?
- Methodology :
- Model systems : React furan with amino acids (e.g., cysteine) at 100–180°C; monitor intermediates via time-resolved FTIR .
- Isotope labeling : Use ¹³C-glucose to trace carbon flow into furan derivatives .
- Kinetic analysis : Apply Arrhenius models to quantify activation energy for furan formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
